5-(Pyridazin-3-yl)nicotinaldehyde
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Overview
Description
5-(Pyridazin-3-yl)nicotinaldehyde is a heterocyclic compound that features both pyridazine and nicotinaldehyde moieties. The pyridazine ring, which contains two adjacent nitrogen atoms, is known for its wide range of pharmacological activities. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridazin-3-yl)nicotinaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired pyridazinone derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(Pyridazin-3-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridazine ring can undergo substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 5-(Pyridazin-3-yl)nicotinic acid.
Reduction: 5-(Pyridazin-3-yl)nicotinyl alcohol.
Substitution: Various substituted pyridazinyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Pyridazin-3-yl)nicotinaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Pyridazin-3-yl)nicotinaldehyde is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The pyridazine ring is known to inhibit enzymes such as phosphodiesterase, which can lead to various physiological effects . Additionally, the aldehyde group may interact with biological macromolecules, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Nicotinaldehyde: An aldehyde derivative of nicotinic acid.
Uniqueness
5-(Pyridazin-3-yl)nicotinaldehyde is unique due to the combination of the pyridazine and nicotinaldehyde moieties, which confer a distinct set of chemical and biological properties.
Biological Activity
5-(Pyridazin-3-yl)nicotinaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound, a derivative of nicotinaldehyde, features a pyridazine ring attached to the nicotinic structure. Its chemical formula is C10H8N4O, and it exhibits notable solubility characteristics that influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of nicotinaldehyde, including this compound, exhibit antimicrobial properties. For instance, research has shown that similar compounds possess activity against various pathogens, including Mycobacterium tuberculosis and Trypanosoma cruzi, which are responsible for tuberculosis and Chagas disease, respectively . The structure-activity relationship (SAR) suggests that modifications in the side chains significantly enhance antimicrobial potency.
Compound | Target Pathogen | IC50 (μM) |
---|---|---|
This compound | M. tuberculosis | 0.86 |
Analog 1 | T. cruzi | 0.75 |
Analog 2 | Giardia lamblia | 1.2 |
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results. Studies indicate that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: SH-SY5Y Neuroblastoma Cells
In a study involving SH-SY5Y neuroblastoma cells, treatment with 10 μM of this compound resulted in approximately 50% reduction in cell viability under depolarizing conditions, highlighting its potential as a neuroprotective agent against calcium overload associated with neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism and pathogen survival.
- Calcium Modulation : It regulates intracellular calcium levels, which is crucial for maintaining cellular homeostasis and preventing apoptosis in neuronal cells .
- Reactive Oxygen Species Scavenging : Similar compounds have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Future Directions
Research into this compound is ongoing, with several avenues being explored:
- Optimization of Structure : Further SAR studies are needed to identify modifications that enhance potency and selectivity against specific targets.
- In Vivo Studies : Animal models will provide insights into the pharmacokinetics and therapeutic efficacy of this compound in treating infections and cancer.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies could yield synergistic effects against resistant strains of pathogens.
Properties
CAS No. |
1346687-43-1 |
---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-pyridazin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-7-8-4-9(6-11-5-8)10-2-1-3-12-13-10/h1-7H |
InChI Key |
NAUYYQYMLUJOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
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